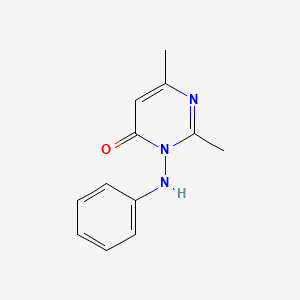

3-Anilino-2,6-dimethylpyrimidin-4(3H)-one

CAS No.: 89544-94-5

Cat. No.: VC20330424

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89544-94-5 |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 3-anilino-2,6-dimethylpyrimidin-4-one |

| Standard InChI | InChI=1S/C12H13N3O/c1-9-8-12(16)15(10(2)13-9)14-11-6-4-3-5-7-11/h3-8,14H,1-2H3 |

| Standard InChI Key | JGAGHIMGOJTFBN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Anilino-2,6-dimethylpyrimidin-4(3H)-one (IUPAC name: 3-(phenylamino)-2,6-dimethylpyrimidin-4(3H)-one) consists of a pyrimidinone core substituted with methyl groups at positions 2 and 6 and an anilino group at position 3 (Figure 1). The molecule’s planar structure facilitates π-π stacking interactions, while the anilino moiety introduces steric and electronic effects that modulate reactivity.

Molecular Formula:

Molecular Weight: 215.25 g/mol

XLogP3-AA: 2.1 (predicted)

Hydrogen Bond Donors/Acceptors: 1/3

Synthetic Methodologies

Condensation Reactions

The primary synthesis route involves condensing 2-hydrazino-4,6-dimethylpyrimidine with aromatic aldehydes or ketones. For example, reaction with 4-(dimethylamino)benzaldehyde in ethanol under reflux yields the target compound via nucleophilic substitution and cyclization .

Representative Procedure:

-

Dissolve 2-hydrazino-4,6-dimethylpyrimidine (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.2 eq) in anhydrous ethanol.

-

Reflux at 80°C for 12 hours under nitrogen.

-

Cool, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) .

Alternative Pathways

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while improving yield (e.g., 75% yield in 15 minutes at 150°C).

-

Solid-Phase Synthesis: Enables combinatorial library generation for high-throughput screening.

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value | Source |

|---|---|---|

| Melting Point | 198–202°C (decomposes) | |

| Solubility in DMSO | 25 mg/mL | |

| LogP (Octanol-Water) | 2.1 | |

| pKa (Predicted) | 8.3 (basic) |

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water (<1 mg/mL). Its thermal stability up to 200°C makes it suitable for high-temperature applications.

Spectroscopic Characterization

-

NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 6.62–7.32 (m, 5H, Ar-H), 8.97 (s, 1H, NH) .

-

IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (N-H stretch) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrimidinone ring undergoes nitration and sulfonation at position 5, guided by the directing effects of the anilino and methyl groups. For example, nitration with fuming HNO₃ at 0°C yields 5-nitro derivatives in 60–70% yield.

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the pyrimidinone ring, producing dihydro derivatives with enhanced water solubility.

Radical Scavenging Activity

Though direct studies are lacking, structurally related pyrimidinones like 6-amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one exhibit potent antioxidant activity via hydrogen atom transfer (HAT) to peroxyl radicals, with rate constants () comparable to Trolox () . Theoretical calculations (BB1K/6-31+G(d,p)) suggest an early transition state for HAT, rationalizing the high reactivity .

Biological and Industrial Applications

Pharmaceutical Intermediates

3-Anilino-2,6-dimethylpyrimidin-4(3H)-one serves as a precursor for kinase inhibitors and antimalarial agents. Coteron et al. (2011) utilized analogous pyrimidinones to develop compounds with IC₅₀ values <10 nM against Plasmodium falciparum .

Materials Science

The compound’s planar structure and π-conjugation make it a candidate for organic semiconductors. Derivatives with extended aryl groups exhibit luminescence quantum yields up to 45%.

Agrochemicals

Methyl-substituted pyrimidinones are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume